molecular formula C8H6ClNS2 B8636717 6-Chloro-1,4-dihydro-2H-3,1-benzothiazine-2-thione CAS No. 62373-07-3

6-Chloro-1,4-dihydro-2H-3,1-benzothiazine-2-thione

Cat. No. B8636717
Key on ui cas rn: 62373-07-3
M. Wt: 215.7 g/mol
InChI Key: VIRRDXOLTBLZCV-UHFFFAOYSA-N
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Patent
US04002620

Procedure details

Carbon disulfide (180 ml, 3.0 moles) was added dropwise to a stirred solution of 84 g (1.5 moles) of potassium hydroxide in 400 ml of absolute ethanol with external cooling. To this mixture was added 157 g (1.0 mole) of 2-amino-5-chlorobenzyl alcohol. The reaction mixture was heated under reflux for 20 hours and the solvent was removed by distillation. The solid residue was stirred with 2000 ml of 10% aqueous potassium hydroxide, and the mixture was filtered to remove neutral impurities. The clear filtrate was made acidic with dil. hydrochloric acid, and the solid which was deposited was collected by filtration to give 221 g (100%) of product. Recrystallization from methanol gave an analytical sample, m.p. 217°-222°.
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
157 g
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1](=[S:3])=[S:2].[OH-].[K+].[NH2:6][C:7]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][C:8]=1[CH2:9]O>C(O)C>[Cl:15][C:12]1[CH:13]=[CH:14][C:7]2[NH:6][C:1](=[S:3])[S:2][CH2:9][C:8]=2[CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
180 mL
Type
reactant
Smiles
C(=S)=S
Name
Quantity
84 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
157 g
Type
reactant
Smiles
NC1=C(CO)C=C(C=C1)Cl

Conditions

Stirring
Type
CUSTOM
Details
The solid residue was stirred with 2000 ml of 10% aqueous potassium hydroxide
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove neutral impurities
FILTRATION
Type
FILTRATION
Details
the solid which was deposited was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(CSC(N2)=S)C1
Measurements
Type Value Analysis
AMOUNT: MASS 221 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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